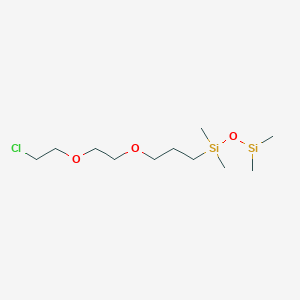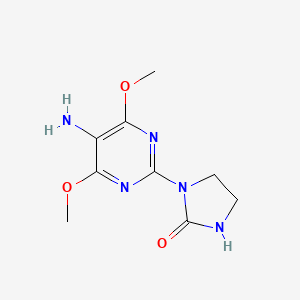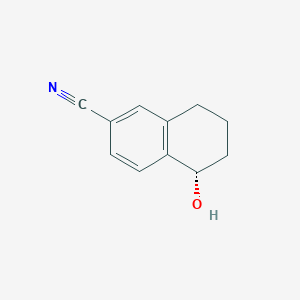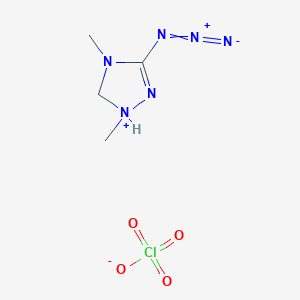![molecular formula C13H17I3O6 B14202626 Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol CAS No. 828940-27-8](/img/structure/B14202626.png)
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is a complex organic compound that features a phenyl ring substituted with three iodine atoms, a hydroxymethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol typically involves multiple steps. One common synthetic route includes the iodination of a methylphenol derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and hydroxymethylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process must be carefully controlled to ensure the correct substitution pattern on the phenyl ring. Additionally, the hydroxymethylation step may be carried out using formaldehyde or other suitable reagents under controlled conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atoms can be reduced to form less substituted phenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the iodine atoms can produce less substituted phenyl derivatives.
科学的研究の応用
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Iodine-containing compounds: Similar compounds include other iodinated phenyl derivatives, such as iodoform and iodophenol.
Hydroxymethyl-substituted compounds: Compounds like hydroxymethylbenzene (benzyl alcohol) share the hydroxymethyl functional group.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is unique due to its specific substitution pattern, which combines multiple iodine atoms with a hydroxymethyl group on a phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
828940-27-8 |
|---|---|
分子式 |
C13H17I3O6 |
分子量 |
649.98 g/mol |
IUPAC名 |
acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9I3O2.2C2H4O2/c1-4-7(10)5(2-13)9(12)6(3-14)8(4)11;2*1-2(3)4/h13-14H,2-3H2,1H3;2*1H3,(H,3,4) |
InChIキー |
DWCSUVLHKIDETI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1I)CO)I)CO)I.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)


![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)



![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)

![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)

